![molecular formula C17H22N6O3 B2651666 6-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1797737-24-6](/img/structure/B2651666.png)
6-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Description
6-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis for CGRP Receptor Inhibition
An enantioselective process has been developed for preparing a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the importance of stereoselective synthesis in developing pharmaceuticals for neurological conditions (Cann et al., 2012).
Estrogen Receptor Binding and Anticancer Potential
Substituted pyrimidine-piperazine conjugates have demonstrated binding affinity to estrogen receptors and shown promising anticancer activities against breast cancer cell lines, illustrating the role of structural modification in enhancing therapeutic efficacy (Parveen et al., 2017).
Antimicrobial Activities of Triazole Derivatives
New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of triazole-based compounds in addressing microbial resistance (Bektaş et al., 2007).
Development of Selective Inhibitors for Diabetes Treatment
Research into selective inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme has led to potential drug candidates for treating type-2 diabetes, showcasing the application of specific structural motifs in targeting metabolic disorders (Latli et al., 2017).
Serotonin 5-HT3 Receptor Antagonists for Gastrointestinal Disorders
Microwave-assisted synthesis of novel piperazin-1-yl naphthyridine derivatives has been explored for their potential as serotonin 5-HT3 receptor antagonists, with implications for treating gastrointestinal disorders (Mahesh et al., 2004).
properties
IUPAC Name |
6-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-20-14(24)6-5-13(18-20)16(25)22-9-7-11(8-10-22)15-19-21(2)17(26)23(15)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBSINQKSQZRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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